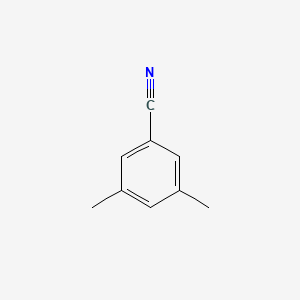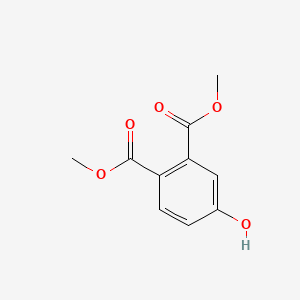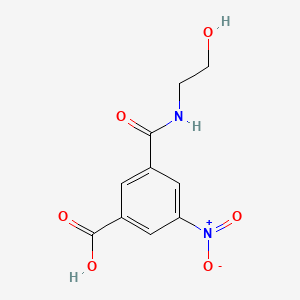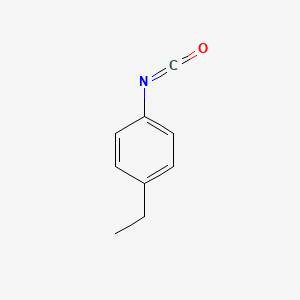
Trp-gly
Übersicht
Beschreibung
Trp-Gly is a dipeptide formed from L-tryptophan and glycine residues. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität in der Lebensmittelwissenschaft
Trp-gly: wurde als signifikant antioxidativ wirksam identifiziert, was in der Lebensmittelwissenschaft von großem Nutzen ist. Antioxidantien sind entscheidend, um oxidativen Stress zu verhindern und die Haltbarkeit von Lebensmitteln zu verlängern. Das Dipeptid kann verwendet werden, um den Nährwert von Lebensmitteln zu verbessern, indem es als natürliches Konservierungsmittel wirkt und den Bedarf an synthetischen Zusatzstoffen reduziert .
Therapeutisches Potenzial in der Pharmazie
Die therapeutischen Anwendungen von This compound sind aufgrund seiner antioxidativen Eigenschaften weitreichend. Es wurde gezeigt, dass es in Tiermodellen den Glutathionspiegel in der Leber und die Aktivität antioxidativer Enzyme erhöht, was auf ein potenzielles Nutzen bei der Behandlung von Lebererkrankungen und der Regulierung der Glukosetoleranz hindeutet .
Anti-Aging-Eigenschaften in der Kosmetik
In der Kosmetikindustrie kann This compound aufgrund seiner Anti-Aging-Eigenschaften eingesetzt werden. Indem es oxidativen Stress bekämpft, kann es dazu beitragen, das Auftreten von Falten und feinen Linien zu reduzieren, was zur Entwicklung von Hautpflegeprodukten führt, die eine gesündere und jünger aussehende Haut fördern .
Modulation der antioxidativen Kapazität
Forschungen haben gezeigt, dass This compound die antioxidative Kapazität modulieren kann, die mit Assays wie ORAC (Oxygen Radical Absorbance Capacity) gemessen wird. Diese Modulation ist unerlässlich, um zu verstehen, wie das Dipeptid oxidativen Schäden auf molekularer Ebene schützen kann .
Rolle in molekularen Mechanismen
This compound: ist an mehreren Signalwegen beteiligt, die mit seiner antioxidativen Aktivität zusammenhängen, darunter Keap1-Nrf2/ARE und AMPK/SIRT1/PGC-1α. Diese Signalwege sind entscheidend für zelluläre Abwehrmechanismen gegen oxidativen Stress und ein zentrales Forschungsgebiet in der Molekularbiologie .
Anwendung in Modellen zur Aktivitätsbewertung
Die Rolle des Dipeptids in Modellen zur Aktivitätsbewertung ist bemerkenswert. Es wird in Zell- und Nagetiermodellen verwendet, um die Wirksamkeit antioxidativer Peptide zu bewerten, was für die Weiterentwicklung der Forschung an bioaktiven Verbindungen und deren praktischen Anwendungen unerlässlich ist .
Wirkmechanismus
Target of Action
Trp-Gly, also known as H-TRP-GLY-OH, primarily targets the Tryptophan (Trp) metabolic pathways . These pathways play a crucial role in various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Mode of Action
The compound interacts with its targets through complex metabolic pathways . The interaction results in the production of a variety of bioactive compounds that can regulate various physiological functions .
Biochemical Pathways
This compound affects three main metabolic pathways :
These pathways lead to the degradation of more than 95% of Trp into multiple bioactive compounds .
Pharmacokinetics
It is known that the metabolic stability of similar compounds is limited
Result of Action
The result of this compound’s action is the production of a variety of bioactive compounds via Trp metabolism . These compounds can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the gut microbiota and intestine mutually regulate the physiological functions of Trp metabolites to maintain intestinal homeostasis and symbiosis under steady-state conditions and during the immune response to pathogens and xenotoxins .
Eigenschaften
IUPAC Name |
2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKREHOKELZSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tryptophyl-Glycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029083 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7360-09-0 | |
| Record name | Glycine, N-L-tryptophyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97945 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Trp-Gly?
A1: The molecular formula of this compound is C13H15N3O3. Its molecular weight is 261.28 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Researchers have employed various spectroscopic methods to analyze this compound, including:
- UV absorption spectroscopy: This technique has been used to study the chromophoric contributions of the tryptophan side chain and the peptide bond in this compound. [] [] []
- Circular dichroism (CD) spectroscopy: CD spectroscopy has been utilized to investigate the conformation of this compound and identify potential interactions between its aromatic residues. [] []
- Infrared (IR) spectroscopy: IR spectroscopy, particularly in combination with UV double resonance techniques, has been used to identify specific vibrational modes and conformational preferences of this compound in the gas phase. [] [] []
- Nuclear magnetic resonance (NMR) spectroscopy: NMR, specifically proton (1H) NMR, has been employed to determine the conformation of this compound in solution and characterize its interactions with other molecules like DNA and guanine. [] [] [] []
- Raman Spectroscopy: Surface-enhanced Raman spectroscopy has been used to study the adsorption of this compound on silver surfaces and elucidate the binding modes. []
- Mass Spectrometry: This technique, often coupled with fragmentation methods like collision-induced dissociation (CID), is crucial for determining the sequence and molecular weight of this compound and related peptides. []
Q3: How does this compound interact with DNA?
A3: Studies suggest that the tryptophan residue in this compound plays a significant role in its interaction with DNA. The indole ring of tryptophan can intercalate between DNA base pairs, particularly favoring GC-rich regions. [] This interaction leads to increased thermal stability of the DNA helix, as evidenced by an increase in the melting temperature (Tm). []
Q4: Does this compound show selectivity for specific DNA sequences?
A4: While this compound exhibits a preference for GC-rich regions, research indicates that there is no direct correlation between the percentage of GC content in natural DNA and the degree of thermal stabilization induced by the dipeptide. []
Q5: Does this compound interact with other molecules besides DNA?
A5: Yes, this compound has been shown to interact with other molecules, including:* Guanine: Research indicates that this compound can interact with guanine through a combination of stacking interactions between the tryptophan indole ring and the guanine base, and hydrogen bonding between the peptide backbone and guanine. [] []* Silver surfaces: Raman spectroscopy studies reveal that this compound adsorbs onto silver surfaces through both its carboxylate and amino groups. []
Q6: What is the biological relevance of this compound's interactions?
A6: While this compound itself may not have direct biological functions, understanding its interactions with biomolecules like DNA and guanine provides valuable insights into the molecular recognition processes involving tryptophan-containing peptides.
Q7: Have there been computational studies on this compound?
A7: Yes, computational chemistry techniques, such as ab initio calculations and density functional theory (DFT), have been employed to study the conformational preferences of this compound in the gas phase. [] [] These studies provide valuable information about the lowest energy conformers and their structural characteristics.
Q8: What is known about the structure-activity relationship (SAR) of this compound and its analogs?
A8: SAR studies are essential to understand how structural modifications impact the activity of a compound. While specific SAR data for this compound might be limited within the provided research, several studies highlight the importance of:* The Tryptophan residue: The indole ring of tryptophan is crucial for interactions with DNA and other molecules. [] [] [] Modifications to this ring system could significantly alter the binding affinity and selectivity of the peptide. []* Peptide length and sequence: Studies with longer peptides containing the this compound motif, like this compound-Gly, suggest that the overall peptide length and sequence influence its conformational preferences and interactions with other molecules. [] [] [] []
Q9: Are there strategies to improve the stability of this compound?
A9: General strategies for improving peptide stability include:* Chemical modifications: Introducing specific chemical modifications to the peptide backbone or side chains can enhance resistance to enzymatic degradation.* Formulation optimization: Choosing appropriate excipients and optimizing formulation parameters like pH and buffer systems can significantly impact peptide stability.
Q10: What analytical methods are used to study this compound?
A11: Besides the spectroscopic techniques mentioned earlier, researchers employ various analytical methods to characterize and quantify this compound, including:* High-performance liquid chromatography (HPLC): HPLC is widely used to purify and analyze peptides like this compound. []* Mass spectrometry (MS): MS is a powerful tool for identifying and quantifying peptides based on their mass-to-charge ratio. []* Electrophoresis: Techniques like gel electrophoresis can be used to separate and analyze peptides based on their size and charge.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione](/img/structure/B1329611.png)











![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)

